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Compound of Interest

(S)-(4-benzylmorpholin-2-
Compound Name:
yl)methanol

Cat. No.: B140013

Technical Guide: (S)-(4-benzylmorpholin-2-
yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine
ring N-substituted with a benzyl group and a hydroxymethyl group at the C-2 position. The "(S)"
designation indicates the stereochemistry at the chiral center C-2. This compound serves as a
valuable chiral building block in medicinal chemistry. The morpholine scaffold is a "privileged"
structure in drug discovery, often incorporated into molecules to improve pharmacokinetic
properties such as solubility, metabolic stability, and bioavailability. The benzyl group provides a
lipophilic component, and the primary alcohol function offers a reactive handle for further
synthetic modifications.

While specific biological activities for (S)-(4-benzylmorpholin-2-yl)methanol itself are not
extensively documented in public literature, the chiral 2-substituted morpholine motif is a key
component in various biologically active agents, including potent and selective receptor
modulators.

Chemical Identification and Properties
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The following tables summarize the key identifiers and physicochemical properties of (S)-(4-

benzylmorpholin-2-yl)methanol. It is important to note that some physical properties are

predicted values from computational models due to a lack of experimentally determined data in

published literature.

Table 1: Chemical Identifiers

Identifier

Value

Compound Name

(S)-(4-benzylmorpholin-2-yl)methanol

Synonyms

[(2S)-4-Benzyl-2-morpholinyllmethanol, (S)-4-
Benzyl-2-(hydroxymethyl)morpholine

CAS Number

132073-82-6[1]

Molecular Formula

C12H17NO2[1]

Molecular Weight 207.27 g/mol [1]

SMILES clcce(ccl)CN1CCO--INVALID-LINK--CO[1]
INChl=1S/C12H17NO2/c14-10-12-9-13(6-7-15-

InChl 12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-

10H2/t12-/m0/s1[1]

Table 2: Physicochemical Properties
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Property Value Source
Physical State Liquid [1]

Boiling Point 303.2+27.0°C (Predicted)[2]
Density 1.117 + 0.06 g/cm?3 (Predicted)[2]
pKa 14.36 + 0.40 (Predicted)[2]

o Moderately soluble in polar
Solubility ] [3]
organic solvents

Sealed in dry, Room
Storage [21[3]
Temperature or 2-8°C

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (S)-(4-benzylmorpholin-2-
yl)methanol is not readily available in peer-reviewed journals. However, based on established
methods for the synthesis of chiral morpholine derivatives, a plausible synthetic route can be
proposed. Chiral 2-substituted morpholines are often synthesized from chiral starting materials
to ensure stereochemical integrity.

Plausible Synthetic Strategy

A common strategy involves the cyclization of a chiral amino alcohol. The synthesis could start
from a commercially available chiral precursor, such as (S)-3-amino-1,2-propanediol.

Step 1: N-Benzylation. The primary amine of the chiral starting material is selectively protected
with a benzyl group, typically via reductive amination with benzaldehyde and a reducing agent
like sodium triacetoxyborohydride (NaBH(OACc)3) or via direct alkylation with benzyl bromide in
the presence of a non-nucleophilic base.

Step 2: Cyclization. The resulting N-benzyl amino diol can then be cyclized to form the
morpholine ring. A common method is the intramolecular Williamson ether synthesis, where
one of the hydroxyl groups is converted to a leaving group (e.g., a tosylate or mesylate) which
is then displaced by the remaining hydroxyl group under basic conditions. Alternatively, a one-
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pot reaction with a dielectrophile like 1,2-dibromoethane or a protected equivalent can be

employed.

Step 3: Purification. The final product would be purified using standard techniques such as

column chromatography on silica gel.

Below is a generalized workflow for this synthetic approach.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chiral Starting Material
((S)-3-amino-1,2-propanediol)

Step 1: N-Benzylation

Reductive Amination

(S)-3-(benzylamino)propane-1,2-diol 1

Benzaldehyde +
Reducing Agent (e.g., NaBH(OAc)3)

Selective Tosylj

Step 2: Morpholine Ring Formation

Tosyl Chloride (TsClI) +
Base (e.g., Pyridine)

ation

Monotosylated Intermediate

Intramolecular

(S)-(4-benzylmorpholin-2-yl)methanol

iliamson Ether Synthesis

Strong Base
(e.g., NaH)

Crude Product

Pure (S)-(4-benzylmorpholin-2-yl)methanol

Step 3: Purification

Silica Gel Column Chromatography

Click to download full resolution via product page

Figure 1: Generalized synthetic workflow for (S)-(4-benzylmorpholin-2-yl)methanol.
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Applications in Drug Development & Biological
Context

(S)-(4-benzylmorpholin-2-yl)methanol is primarily utilized as a chiral intermediate for the
synthesis of more complex molecules with potential therapeutic applications. The chiral
morpholine scaffold is of significant interest in drug design.

Role as a Scaffold for Dopamine D4 Receptor
Antagonists

A key application for chiral morpholine scaffolds, structurally related to the topic compound, is
in the development of antagonists for the Dopamine D4 Receptor (D4R).[2] The D4 receptor, a
G-protein coupled receptor (GPCR), is implicated in several neurological and psychiatric
disorders, including schizophrenia and Parkinson's disease.[2] Antagonists of the D4R block
the binding of the endogenous neurotransmitter dopamine, thereby modulating downstream
signaling pathways.

The general signaling pathway for a Gi/Go-coupled receptor like the D4R involves the inhibition
of adenylyl cyclase upon activation. An antagonist prevents this inhibition.

Dopamine D4 Receptor Signaling Pathway and Antagonism:

e Resting State: The D4 receptor is coupled to a heterotrimeric G-protein (Gailo, G3, Gy). Gailo
is bound to GDP.

« Dopamine Binding (Agonist): Dopamine binds to the D4R, causing a conformational change.

o G-Protein Activation: The activated receptor acts as a Guanine nucleotide Exchange Factor
(GEF), promoting the exchange of GDP for GTP on the Gai/o subunit.

e Subunit Dissociation: The Gai/o-GTP and Gy subunits dissociate from the receptor and
each other.

o Downstream Effect: The Gai/o-GTP subunit inhibits the enzyme adenylyl cyclase (AC),
leading to a decrease in intracellular cyclic AMP (cCAMP) levels.
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e Antagonist Action: A D4R antagonist, which may incorporate the (S)-morpholine scaffold,
binds to the receptor but does not induce the conformational change necessary for G-protein
activation. It competitively blocks dopamine from binding, thus preventing the inhibition of
adenylyl cyclase and maintaining baseline cAMP levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(S)-(4-benzylmorpholin-2-yl) methanol CAS number and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140013#s-4-benzylmorpholin-2-yl-methanol-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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